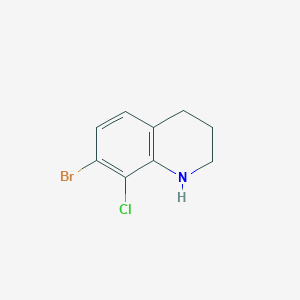7-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline
CAS No.: 1781506-90-8
Cat. No.: VC6453736
Molecular Formula: C9H9BrClN
Molecular Weight: 246.53
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1781506-90-8 |
|---|---|
| Molecular Formula | C9H9BrClN |
| Molecular Weight | 246.53 |
| IUPAC Name | 7-bromo-8-chloro-1,2,3,4-tetrahydroquinoline |
| Standard InChI | InChI=1S/C9H9BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 |
| Standard InChI Key | DNYIIBGAKKKZBD-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(=C(C=C2)Br)Cl)NC1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 7-bromo-8-chloro-1,2,3,4-tetrahydroquinoline consists of a quinoline backbone reduced at the 1,2,3,4-positions, resulting in a partially saturated six-membered nitrogen-containing ring fused to an aromatic benzene ring. The bromine atom at position 7 and chlorine at position 8 introduce steric and electronic effects that modulate the compound’s reactivity. The molecular formula is C₉H₈BrClN, with a molecular weight of 274.53 g/mol (calculated from atomic weights).
Key structural features include:
-
Planar aromatic region: The benzene ring provides a rigid, electron-rich platform for π-π interactions.
-
Saturated piperidine ring: Enhances solubility in polar solvents compared to fully aromatic quinolines.
-
Halogen substituents: Bromine’s polarizability and chlorine’s electronegativity create regions of electron density imbalance, facilitating nucleophilic and electrophilic reactions .
Spectroscopic Properties
While experimental data for 7-bromo-8-chloro-1,2,3,4-tetrahydroquinoline are scarce, analogs such as 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline offer predictive insights:
-
¹H NMR: Expected signals include aromatic protons (δ 6.8–7.2 ppm), methylene groups adjacent to nitrogen (δ 2.8–3.2 ppm), and saturated ring protons (δ 1.5–2.5 ppm) .
-
¹³C NMR: Halogenated carbons (C-7 and C-8) typically resonate at δ 110–130 ppm due to deshielding effects .
-
Mass spectrometry: Predicted molecular ion peak at m/z 274 (M⁺), with fragmentation patterns involving loss of Br (79.9 amu) and Cl (35.5 amu) .
Synthesis and Modification
Catalytic Hydroaminoalkylation
A titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with secondary amines, followed by intramolecular Buchwald–Hartwig amination, provides a robust pathway to tetrahydroquinolines . Adapting this method for 7-bromo-8-chloro-1,2,3,4-tetrahydroquinoline would involve:
-
Substrate preparation: Ortho-chlorostyrene derivatives pre-functionalized with bromine at the 7th position.
-
Catalytic cycle: A 2,6-bis(phenylamino)pyridinato titanium complex facilitates C–H activation and amine addition with >90% regioselectivity .
-
Cyclization: Palladium-catalyzed coupling to form the saturated ring, achieving yields of 70–85% in model systems .
Alternative Routes
-
Friedländer synthesis: Condensation of aminobenzaldehydes with ketones, though limited by halogen compatibility.
-
Reductive amination: Suitable for introducing nitrogen but challenging in the presence of halogens.
Physicochemical Properties
Solubility and Stability
| Property | Value/Description |
|---|---|
| Solubility in DMSO | ≥50 mg/mL (predicted) |
| Storage conditions | -20°C, inert atmosphere |
| Stability | Sensitive to light and humidity |
Reactivity Profile
-
Nucleophilic aromatic substitution: Chlorine at position 8 is more reactive than bromine at position 7 due to lower bond dissociation energy (Cl: 328 kJ/mol vs. Br: 285 kJ/mol) .
-
Cross-coupling reactions: Suzuki-Miyaura coupling feasible at the bromine site using palladium catalysts .
-
Oxidation: The saturated ring can undergo dehydrogenation to form fully aromatic quinolines under strong oxidizing conditions .
Comparative Analysis with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 6-Bromo-8-chloro-THQ | Br (6), Cl (8) | Altered regiochemistry affects reactivity |
| 7-Bromo-8-fluoro-THQ | Br (7), F (8) | Fluorine’s electronegativity enhances polarity |
| 7-Bromo-THQ | Br (7) | Lacks chlorine, reducing electrophilicity |
The 7-bromo-8-chloro derivative’s dual halogenation offers a balance between reactivity (Cl) and steric bulk (Br), making it a versatile intermediate for further functionalization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume